molecular formula C11H12O5 B589646 rac Guaifenesin-d5 Cyclic Carbonate CAS No. 1329809-21-3

rac Guaifenesin-d5 Cyclic Carbonate

Cat. No.: B589646
CAS No.: 1329809-21-3
M. Wt: 229.243
InChI Key: YZXWOTFONXXTKG-RORPNYJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Guaifenesin-d5 Cyclic Carbonate: is a deuterated form of rac Guaifenesin Cyclic Carbonate, which is a derivative of guaifenesin. Guaifenesin is commonly used as an expectorant in over-the-counter medications to relieve chest congestion. The deuterated form, this compound, is primarily used in scientific research for various applications, including proteomics and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Guaifenesin-d5 Cyclic Carbonate typically involves the reaction of guaifenesin with carbonic acid derivatives. The process includes the formation of a cyclic carbonate structure through a series of chemical reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: rac Guaifenesin-d5 Cyclic Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

rac Guaifenesin-d5 Cyclic Carbonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Utilized in pharmacological studies to understand the metabolism and pharmacokinetics of guaifenesin derivatives.

    Industry: Applied in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of rac Guaifenesin-d5 Cyclic Carbonate is similar to that of guaifenesin. It is believed to increase mucus secretion in the respiratory tract, thereby facilitating the clearance of mucus. The compound may also act as an NMDA receptor antagonist, contributing to its potential anticonvulsant and muscle relaxant effects .

Comparison with Similar Compounds

Uniqueness: rac Guaifenesin-d5 Cyclic Carbonate is unique due to its deuterated nature, which makes it particularly useful in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in biochemical and pharmacological studies .

Properties

CAS No.

1329809-21-3

Molecular Formula

C11H12O5

Molecular Weight

229.243

IUPAC Name

4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D

InChI Key

YZXWOTFONXXTKG-RORPNYJOSA-N

SMILES

COC1=CC=CC=C1OCC2COC(=O)O2

Synonyms

Carbonic Acid Cyclic [(o-Methoxyphenoxy)methyl]ethylene Ester-d5;  4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one-d5 3-(o-Methoxyphenoxy)-1,2-propanediol-d5 Cyclic Carbonate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.